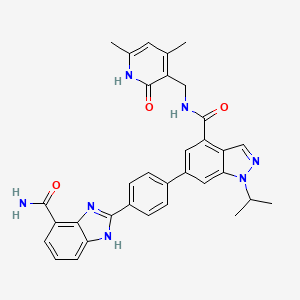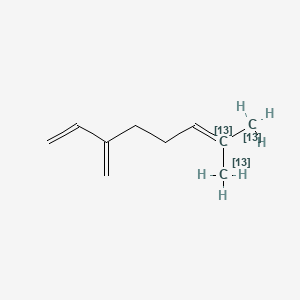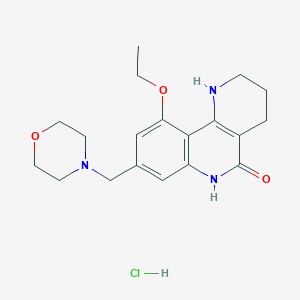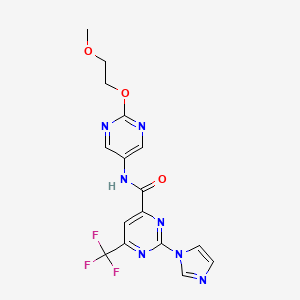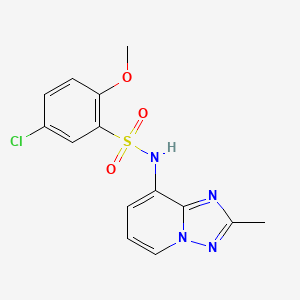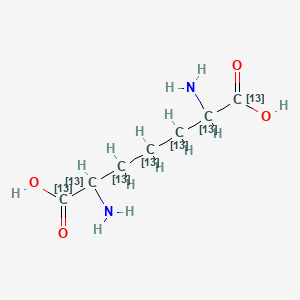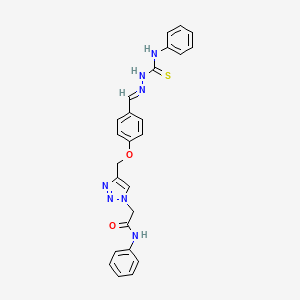
Copper probe CF4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper Fluor-4 is a copper-specific fluorescent probe based on a rhodol dye scaffold. It is known for its high selectivity for copper ions over other metal ions such as zinc and iron, as well as abundant cellular alkali and alkaline earth metals. This compound is stable in a physiologically relevant pH range between 6 and 8, making it suitable for various biological applications .
Métodos De Preparación
Copper Fluor-4 is synthesized through a series of chemical reactions involving the rhodol dye scaffoldThe reaction conditions often include the use of fluorinated acetate salts and low boiling-point solvents to facilitate the process . Industrial production methods may involve scaling up these reactions using microwave-based protocols to ensure rapid and efficient synthesis .
Análisis De Reacciones Químicas
Copper Fluor-4 undergoes several types of chemical reactions, including:
Oxidation: Copper Fluor-4 can participate in oxidation reactions where it interacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it gains electrons from reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group in Copper Fluor-4 with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Copper Fluor-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe to detect and quantify copper ions in various chemical reactions and processes.
Biology: In biological systems, Copper Fluor-4 is employed to study copper homeostasis and its role in cellular functions.
Medicine: Copper Fluor-4 is used in medical research to investigate the role of copper in neurological disorders and other diseases.
Industry: In industrial applications, Copper Fluor-4 is used in the development of sensors and diagnostic tools for detecting copper contamination in environmental samples .
Mecanismo De Acción
Copper Fluor-4 exerts its effects by selectively binding to copper ions. The binding of copper ions to the rhodol dye scaffold results in a significant increase in fluorescence, which can be detected and measured. This fluorescence enhancement is due to the specific interaction between copper ions and the dye, which alters the electronic structure of the compound. The molecular targets and pathways involved include the locus coeruleus-norepinephrine system, which regulates rest-activity cycles in biological systems .
Comparación Con Compuestos Similares
Copper Fluor-4 is unique in its high selectivity for copper ions over other metal ions. Similar compounds include:
Copper Fluor-3: Another copper-specific fluorescent probe with slightly different structural properties.
Zinc Fluor-4: A zinc-specific fluorescent probe that shares a similar rhodol dye scaffold but is selective for zinc ions.
Iron Fluor-4: An iron-specific fluorescent probe with a similar structure but selective for iron ions.
Compared to these similar compounds, Copper Fluor-4 stands out due to its higher selectivity for copper ions and its stability in a physiologically relevant pH range .
Propiedades
Fórmula molecular |
C38H47F3N2O2S4 |
|---|---|
Peso molecular |
749.1 g/mol |
Nombre IUPAC |
9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one |
InChI |
InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3 |
Clave InChI |
IWSHBHVMVNQFGF-UHFFFAOYSA-N |
SMILES canónico |
CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


